AR-C133913XX

Descripción general

Descripción

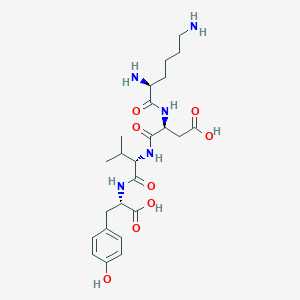

T437700, también conocido como Ticagrelor, es un compuesto farmacéutico con la fórmula molecular C23H28F2N6O4S y un peso molecular de 522.57 g/mol . Es un antagonista oral reversible del receptor P2Y12, que juega un papel crucial en la agregación plaquetaria y la formación de trombos . Ticagrelor se utiliza principalmente en el tratamiento de síndromes coronarios agudos y para prevenir eventos trombóticos en pacientes con antecedentes de infarto de miocardio .

Aplicaciones Científicas De Investigación

Ticagrelor tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Ticagrelor ejerce sus efectos uniéndose reversiblemente al receptor P2Y12 en las plaquetas, inhibiendo así la activación y agregación plaquetaria mediada por adenosín difosfato (ADP) . Esto previene la formación de trombos y reduce el riesgo de eventos trombóticos en pacientes con enfermedades cardiovasculares . Los objetivos moleculares y las vías involucradas en la acción de Ticagrelor incluyen el receptor P2Y12, la señalización de ADP y los efectores posteriores involucrados en la agregación plaquetaria .

Análisis Bioquímico

Biochemical Properties

AR-C133913XX is involved in various biochemical reactions, primarily through its interaction with the P2Y12 receptor. This receptor is a key player in platelet aggregation, and this compound, like Ticagrelor, inhibits this process by binding to the receptor and preventing adenosine diphosphate (ADP) from activating platelets . The compound also interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are responsible for its metabolism . These interactions are crucial for the compound’s stability and activity within the body.

Cellular Effects

This compound influences several cellular processes, particularly those related to platelet function. By inhibiting the P2Y12 receptor, it prevents platelet aggregation, which is essential in reducing the risk of thrombotic events . Additionally, this compound affects cell signaling pathways associated with platelet activation and aggregation, thereby modulating gene expression and cellular metabolism related to these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the P2Y12 receptor, which inhibits the receptor’s activation by ADP . This inhibition prevents the downstream signaling that leads to platelet aggregation. Furthermore, this compound undergoes metabolism primarily through O-deethylation and N-dealkylation pathways, mediated by cytochrome P450 enzymes . These metabolic processes are essential for the compound’s activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life that allows for sustained inhibition of platelet aggregation Studies have shown that this compound maintains its activity over several hours, making it effective for prolonged therapeutic use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively inhibits platelet aggregation without significant adverse effects . At higher doses, there may be toxic effects, including bleeding tendencies and other adverse reactions . These findings highlight the importance of dose optimization in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The major pathways include O-deethylation and N-dealkylation, which convert Ticagrelor to its active and inactive metabolites . These metabolic processes are crucial for the compound’s pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins . The compound is primarily distributed in the plasma, with minimal renal clearance . Its localization and accumulation in specific tissues are influenced by its interactions with transport proteins and its physicochemical properties.

Subcellular Localization

This compound is localized within specific subcellular compartments, which affects its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, where it exerts its inhibitory effects on the P2Y12 receptor . This subcellular localization is essential for its therapeutic action and overall efficacy.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Ticagrelor implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Las condiciones de reacción normalmente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza del producto final .

Métodos de Producción Industrial

La producción industrial de Ticagrelor sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y el cumplimiento de las normas reglamentarias. Esto implica el uso de reactores a gran escala, sistemas de flujo continuo y estrictas medidas de control de calidad para garantizar la consistencia y la seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Ticagrelor experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de Ticagrelor incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos . Las condiciones de reacción se controlan cuidadosamente para lograr las transformaciones deseadas mientras se mantiene la integridad de la molécula .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de Ticagrelor incluyen sus metabolitos y análogos, que pueden tener diferentes perfiles farmacocinéticos y farmacodinámicos .

Comparación Con Compuestos Similares

Compuestos Similares

Los compuestos similares a Ticagrelor incluyen otros antagonistas del receptor P2Y12, como Clopidogrel y Prasugrel . Estos compuestos comparten un mecanismo de acción similar pero difieren en sus perfiles farmacocinéticos y farmacodinámicos .

Singularidad de Ticagrelor

Ticagrelor es único entre los antagonistas del receptor P2Y12 debido a su unión reversible, inicio de acción más rápido e inhibición más consistente de la agregación plaquetaria . A diferencia de Clopidogrel y Prasugrel, que son profármacos que requieren activación metabólica, Ticagrelor es activo en su forma administrada, lo que proporciona efectos antiplaquetarios más predecibles y confiables .

Propiedades

IUPAC Name |

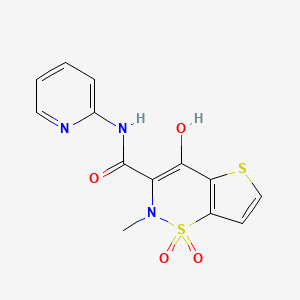

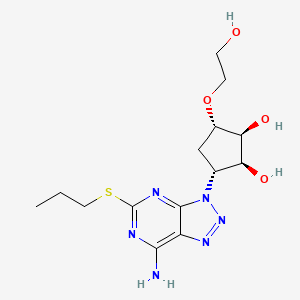

(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3,(H2,15,16,17)/t7-,8+,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYBSYIHUFBLKV-YKDSUIRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251765-07-7 | |

| Record name | Ticagrelor metabolite M5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251765077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-C133913XX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNY396KYTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is AR-C133913XX formed in the body?

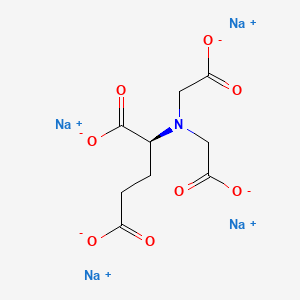

A: this compound (also referred to as M5 in some studies) is primarily formed through the N-dealkylation of ticagrelor. This metabolic pathway is secondary to the O-deethylation pathway that forms the active metabolite AR-C124910XX. []

Q2: What analytical techniques are used to identify and quantify this compound?

A: Researchers utilize a combination of high-performance liquid chromatography (HPLC) and liquid scintillation counting (LSC) to identify and quantify this compound in various biological samples like plasma, urine, and feces. [, ] Liquid chromatography-mass spectrometry (LC-MS) is also employed to characterize and confirm the structure of this compound alongside other ticagrelor metabolites. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.